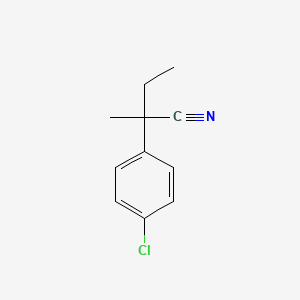![molecular formula C14H14N2O2 B8485068 ethyl 4-[(pyridin-4-yl)amino]benzoate](/img/structure/B8485068.png)
ethyl 4-[(pyridin-4-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 4-[(pyridin-4-yl)amino]benzoate is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(pyridin-4-yl)amino]benzoate typically involves the coupling of 4-aminobenzoic acid with 4-bromopyridine under basic conditions, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
ethyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and alcohols.
科学的研究の応用
ethyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of ethyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the pyridine ring.
4-(Pyridin-4-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Ethyl 4-[(pyridin-3-yl)amino]benzoate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
ethyl 4-[(pyridin-4-yl)amino]benzoate is unique due to the presence of both the pyridine ring and the ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl 4-(pyridin-4-ylamino)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16) |
InChIキー |
MIFDPCVKCHWZAC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
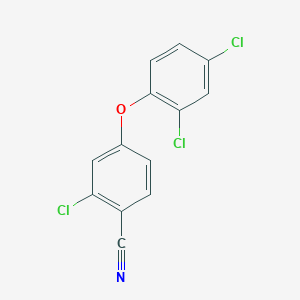
![3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol](/img/structure/B8484990.png)

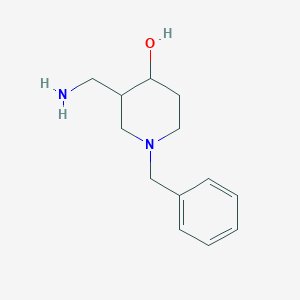
![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)

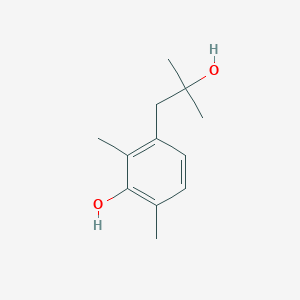
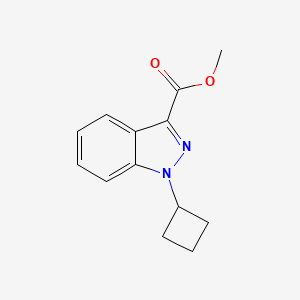
![3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B8485056.png)
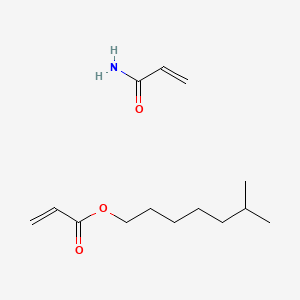
![3-[[(4-Nitrophenyl)sulfonyl]amino]benzamide](/img/structure/B8485074.png)


